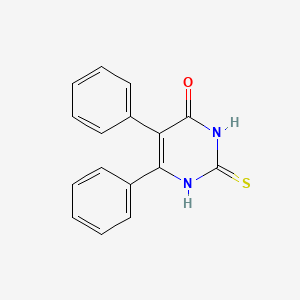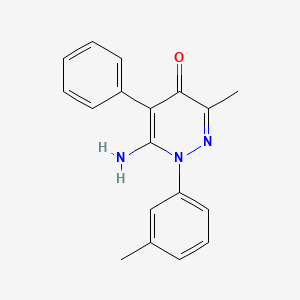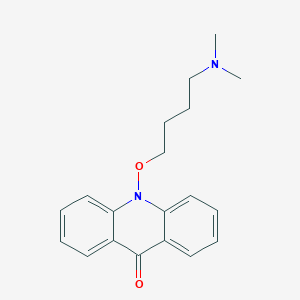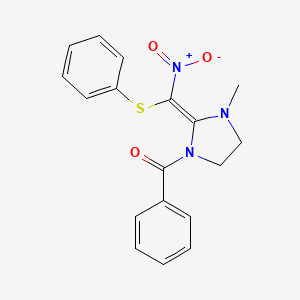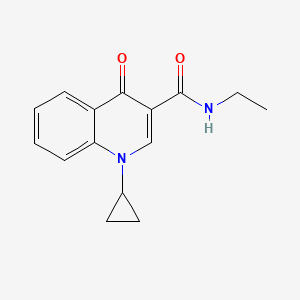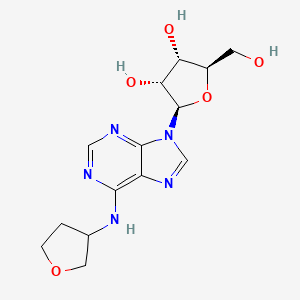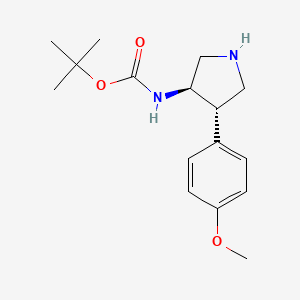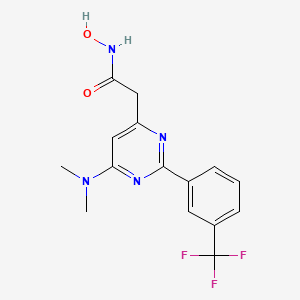![molecular formula C14H9Cl2N3O4S B12926463 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12926463.png)
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic organic compound. It is characterized by the presence of chlorine atoms at positions 2 and 4, a tosyl group at position 7, and a carboxylic acid group at position 6 on the pyrrolo[2,3-d]pyrimidine ring. This compound is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves the chlorination of a pyrrolo[2,3-d]pyrimidine precursor. One common method includes the use of phosphorus oxychloride (POCl3) to introduce chlorine atoms at the desired positions. The tosyl group is then introduced using tosyl chloride (TsCl) in the presence of a base such as triethylamine (TEA). The carboxylic acid group can be introduced through various methods, including oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding alcohols or amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents
Major Products
The major products formed from these reactions include substituted pyrrolo[2,3-d]pyrimidines, sulfoxides, sulfones, and coupled products with various functional groups .
Applications De Recherche Scientifique
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is widely used in scientific research due to its versatile reactivity and biological activity. Some key applications include:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly kinase inhibitors.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Research: Employed in the study of enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the modulation of signaling pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
What sets 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid apart from similar compounds is the presence of the tosyl group and carboxylic acid group, which confer unique reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and enhance its potential as a pharmaceutical intermediate .
Propriétés
Formule moléculaire |
C14H9Cl2N3O4S |
|---|---|
Poids moléculaire |
386.2 g/mol |
Nom IUPAC |
2,4-dichloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C14H9Cl2N3O4S/c1-7-2-4-8(5-3-7)24(22,23)19-10(13(20)21)6-9-11(15)17-14(16)18-12(9)19/h2-6H,1H3,(H,20,21) |
Clé InChI |
SCDKNRCJYOQMLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(N=C3Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


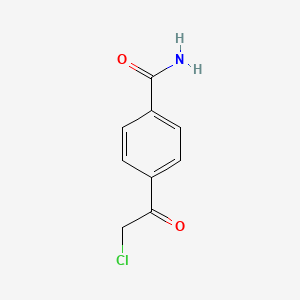
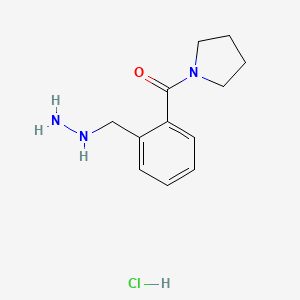
![N-[10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12926391.png)
![4H-Thiazolo[2,3-c][1,2,4]triazin-4-one, 6,7-dihydro-3,7-dimethyl-](/img/structure/B12926398.png)

